molecular formula C8H5BrN2O3 B14147171 2-(4-Bromophenyl)-1,2,4-oxadiazolidine-3,5-dione CAS No. 59746-14-4

2-(4-Bromophenyl)-1,2,4-oxadiazolidine-3,5-dione

Katalognummer: B14147171
CAS-Nummer: 59746-14-4
Molekulargewicht: 257.04 g/mol
InChI-Schlüssel: RGDLWMZUBOZXLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Bromophenyl)-1,2,4-oxadiazolidine-3,5-dione is a heterocyclic compound that contains a bromophenyl group attached to an oxadiazolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1,2,4-oxadiazolidine-3,5-dione typically involves the reaction of 4-bromobenzohydrazide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxadiazolidine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Bromophenyl)-1,2,4-oxadiazolidine-3,5-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The oxadiazolidine ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

Major Products

    Substitution: Products include derivatives where the bromine atom is replaced by another functional group.

    Oxidation and Reduction: These reactions can lead to the formation of various oxidized or reduced forms of the compound, depending on the specific conditions used.

Wissenschaftliche Forschungsanwendungen

2-(4-Bromophenyl)-1,2,4-oxadiazolidine-3,5-dione has several applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-1,2,4-oxadiazolidine-3,5-dione is unique due to its specific ring structure and the presence of both bromophenyl and oxadiazolidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

59746-14-4

Molekularformel

C8H5BrN2O3

Molekulargewicht

257.04 g/mol

IUPAC-Name

2-(4-bromophenyl)-1,2,4-oxadiazolidine-3,5-dione

InChI

InChI=1S/C8H5BrN2O3/c9-5-1-3-6(4-2-5)11-7(12)10-8(13)14-11/h1-4H,(H,10,12,13)

InChI-Schlüssel

RGDLWMZUBOZXLV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N2C(=O)NC(=O)O2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.